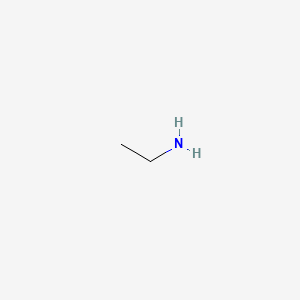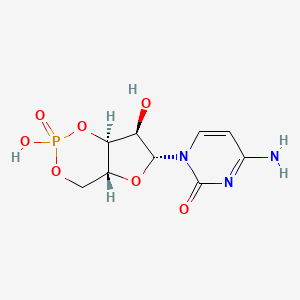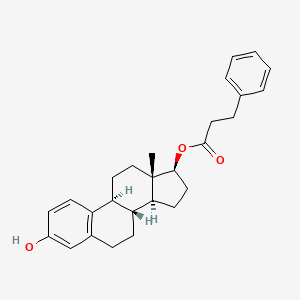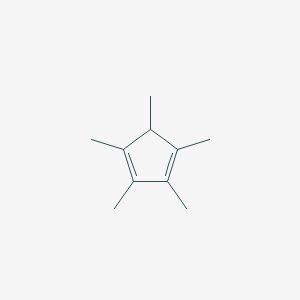
1,2,3,4,5-五甲基环戊二烯
概述
描述
1,2,3,4,5-Pentamethylcyclopentadiene is a cyclic diene with the chemical formula C10H16. It is a colorless liquid that is sparingly soluble in water and has a mild odor . This compound is notable for being the precursor to the ligand 1,2,3,4,5-pentamethylcyclopentadienyl, which is often used in organometallic chemistry .
科学研究应用
1,2,3,4,5-Pentamethylcyclopentadiene has numerous applications in scientific research:
准备方法
1,2,3,4,5-Pentamethylcyclopentadiene can be synthesized through several methods. One common synthetic route involves the reaction of tiglaldehyde with 2-butenyllithium, followed by a Nazarov cyclization reaction . Another method includes the addition of 2-butenyllithium to ethyl acetate, followed by acid-catalyzed dehydrocyclization . Industrial production often involves large-scale preparation through a three-step process, which includes the reaction of 2,3,4,5-tetramethyl-2-cyclopenten-1-one with methylmagnesium chloride in tetrahydrofuran, followed by treatment with acetic acid and hydrogen chloride .
化学反应分析
1,2,3,4,5-Pentamethylcyclopentadiene undergoes various chemical reactions, including:
Deprotonation: Reacts with n-butyllithium to form lithium pentamethylcyclopentadienide.
Cycloaddition: Undergoes radical cation catalyzed cycloaddition with electron-rich allenes to form Diels-Alder products.
Metal Complex Formation: Forms complexes with metals such as iron, titanium, and rhodium.
Common reagents used in these reactions include n-butyllithium, iron pentacarbonyl, and various metal chlorides. The major products formed from these reactions are organometallic complexes, which are valuable in various catalytic processes .
作用机制
The mechanism by which 1,2,3,4,5-pentamethylcyclopentadiene exerts its effects primarily involves its role as a ligand in organometallic chemistry. The compound forms stable complexes with various metals, which can then participate in catalytic cycles. For example, in the formation of (pentamethylcyclopentadienyl)iron dicarbonyl dimer, the compound coordinates with iron atoms, facilitating the catalytic transformation of substrates .
相似化合物的比较
1,2,3,4,5-Pentamethylcyclopentadiene is unique due to its high degree of methyl substitution, which imparts greater stability and solubility to its metal complexes compared to less-substituted cyclopentadienes . Similar compounds include:
Cyclopentadiene: Less substituted and more prone to dimerization.
Tetramethylcyclopentadiene: Similar but with one less methyl group, leading to different reactivity and stability profiles.
Hexamethyl Dewar benzene: Used in older synthetic routes for similar complexes.
属性
IUPAC Name |
1,2,3,4,5-pentamethylcyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-6-7(2)9(4)10(5)8(6)3/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIQNKQYEUMPBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(C(=C1C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193466 | |
| Record name | 1,2,3,4,5-Pentamethylcyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or light yellow liquid with a mild odor; [Alfa Aesar MSDS] | |
| Record name | 1,2,3,4,5-Pentamethylcyclopentadiene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19178 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4045-44-7 | |
| Record name | Pentamethylcyclopentadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4045-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4,5-Pentamethylcyclopentadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004045447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4045-44-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222823 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4,5-Pentamethylcyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,5-pentamethylcyclopentadiene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4,5-PENTAMETHYLCYCLOPENTADIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DSE3MRZ77C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a reliable method for synthesizing Cp*H on an intermediate scale?
A1: A modified protocol based on initial 2-bromo-2-butene lithiation followed by acid-mediated dienol cyclization offers a reliable method for synthesizing CpH on an intermediate scale (approximately 39 g). This revised procedure avoids the use of mechanical stirring, allows for controlled quenching of excess lithium, and simplifies CpH isolation. []
Q2: What is the molecular formula and weight of Cp*H?
A2: The molecular formula of Cp*H is C10H16, and its molecular weight is 136.23 g/mol. [, ]
Q3: How can I confirm the purity of synthesized Cp*H?
A3: 1H NMR spectroscopy can be utilized to confirm the purity of synthesized CpH. The characteristic singlet peak corresponding to the methyl groups of the Cp ring serves as a reliable indicator of purity. []
Q4: How does Cp*H react with transition metals?
A4: Cp*H readily undergoes metallation reactions with transition metals. It acts as a ligand, coordinating to the metal center through its π-electrons, forming stable organometallic complexes. []
Q5: Can you provide examples of transition metal complexes synthesized using Cp*H?
A5: CpH is widely used in the synthesis of various transition metal complexes, including [CpMCl2]2 complexes of iridium and ruthenium. [] Other examples include (η-C5Me5)2WH2, a bis(η-pentamethylcyclopentadienyl)tungsten dihydride complex. []
Q6: How does the steric bulk of the Cp* ligand influence its reactivity?
A6: The five methyl groups on the Cp* ring provide significant steric hindrance, influencing the reactivity of the metal center in organometallic complexes. This steric bulk can hinder the approach of other reagents, leading to enhanced selectivity in catalytic reactions. [, ]
Q7: How does Cp*H behave in Diels-Alder reactions?
A7: Cp*H participates as a diene in Diels-Alder reactions with various dienophiles, including α-alkoxyvinyl(ethoxy)carbene chromium complexes and N-phenylmaleimide. [, ] The reactions often exhibit high stereoselectivity, influenced by the steric and electronic properties of both the diene and dienophile. [, , ]
Q8: What is the significance of syn-anti stereoselectivity in Cp*H Diels-Alder reactions?
A8: The syn-anti adduct ratios in Cp*H Diels-Alder reactions provide insights into the transition state geometries and the influence of substituents on the reaction pathway. Similar syn-anti ratios with various dienophiles suggest comparable transition states in the exo region. []
Q9: How does the presence of a substituent at the 5-position of Cp*H affect its Diels-Alder reactivity?
A9: Substituents at the 5-position of Cp*H, such as carboxy, alkoxycarbonyl, and cyano groups, significantly influence the stereoselectivity of Diels-Alder reactions, often leading to a high preference for syn-attack products. []
Q10: Can Cp*H undergo reactions other than Diels-Alder cycloadditions?
A10: Yes, CpH can engage in various reactions beyond Diels-Alder cycloadditions. For instance, it can react with sulfenes generated from sulfonic acid derivatives to yield [4+2] cycloadducts. This reaction showcases the versatility of CpH as a reactive diene in cycloaddition chemistry. []
Q11: Are there any catalytic applications of Cp*H-derived metal complexes?
A11: Yes, Cp*H-derived metal complexes find applications in various catalytic reactions, including hydrogen transfer, hydroboration, and hydrogenation. For example, Di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]diiridium is an active catalyst for these transformations. []
Q12: How does computational chemistry contribute to understanding Cp*H chemistry?
A12: Computational studies, such as density functional theory (DFT) calculations, provide valuable insights into the electronic structures, bonding, and reaction mechanisms involving Cp*H and its metal complexes. [, , ]
Q13: Have there been computational studies on the Diels-Alder reactions of Cp*H?
A13: Yes, computational studies have been conducted to investigate the mechanism of Diels-Alder reactions involving CpH, such as the reaction of La@C82 with CpH. These studies provide valuable insights into the reaction pathway, transition states, and factors influencing regioselectivity. [, ]
Q14: What are the applications of Cp*H in materials chemistry?
A14: CpH-derived metal complexes are explored as precursors for the preparation of thin films in materials science. For example, Ta(NMe2)4[N(TMS)NMe2], a hydrazido-substituted tantalum(V) complex incorporating a Cp derivative, has been investigated as a potential atomic layer deposition (ALD) precursor for tantalum nitride and tantalum oxide thin films. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
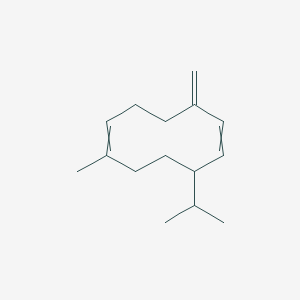

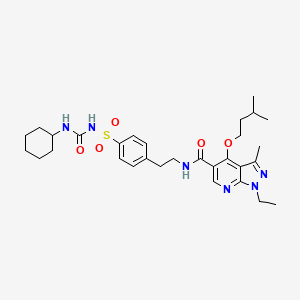
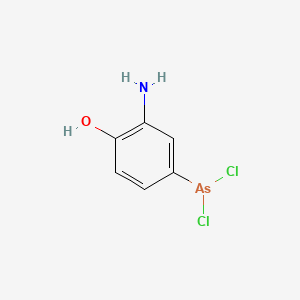

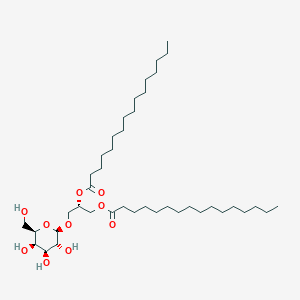
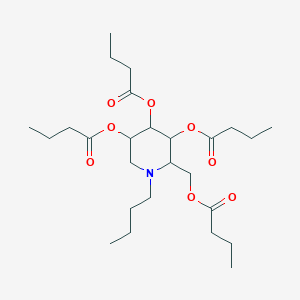
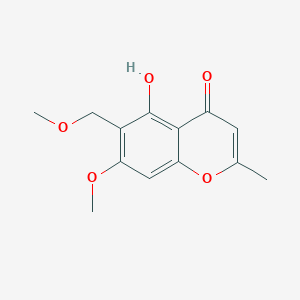
![6-Fluorobenzo[c]phenanthrene](/img/structure/B1201720.png)


